Cci-103F

Tumor Hypoxia 19F MRS Immunohistochemistry

CCI-103F (CAS 104290-39-3), also known as Hypoxyprobe-F6 or hexafluoromisonidazole, is a hexafluorinated 2-nitroimidazole compound classified as an exogenous hypoxia marker. Unlike conventional nitroimidazole probes such as pimonidazole or EF5, CCI-103F was specifically designed to facilitate both non-invasive detection via 19F magnetic resonance spectroscopy (MRS) and imaging (MRI) and subsequent histological validation using immunohistochemistry (IHC).

Molecular Formula C9H9F6N3O4
Molecular Weight 337.18 g/mol
CAS No. 104290-39-3
Cat. No. B011234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCci-103F
CAS104290-39-3
SynonymsCCI 103F
CCI-103F
Molecular FormulaC9H9F6N3O4
Molecular Weight337.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(COC(C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C9H9F6N3O4/c10-8(11,12)6(9(13,14)15)22-4-5(19)3-17-2-1-16-7(17)18(20)21/h1-2,5-6,19H,3-4H2
InChIKeyRWMNREHJLVXWRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCI-103F (Hypoxyprobe-F6): A Hexafluorinated 2-Nitroimidazole for Dual-Modality Hypoxia Detection


CCI-103F (CAS 104290-39-3), also known as Hypoxyprobe-F6 or hexafluoromisonidazole, is a hexafluorinated 2-nitroimidazole compound classified as an exogenous hypoxia marker [1]. Unlike conventional nitroimidazole probes such as pimonidazole or EF5, CCI-103F was specifically designed to facilitate both non-invasive detection via 19F magnetic resonance spectroscopy (MRS) and imaging (MRI) and subsequent histological validation using immunohistochemistry (IHC) [2]. The presence of six magnetically equivalent fluorine atoms provides a robust, quantifiable signal for in vivo studies [3].

Why Pimonidazole and EF5 Cannot Replace CCI-103F in Specific Research Applications


While all 2-nitroimidazole hypoxia markers share a common bioreductive mechanism of activation and binding to cellular macromolecules under low oxygen tensions (typically below 10 mmHg O₂), their physicochemical and pharmacokinetic properties differ significantly, precluding simple interchangeability [1]. For instance, pimonidazole, while highly water-soluble and well-suited for IHC, lacks the fluorine atoms necessary for non-invasive 19F MRS detection [2]. Conversely, EF5 offers non-invasive detection but has a distinct pharmacokinetic profile with a plasma half-life of 11.7 hours, compared to CCI-103F's estimated 28 hours, affecting its utility for certain longitudinal studies [1]. Furthermore, the partition coefficient of CCI-103F (P=20) is substantially higher than that of pimonidazole (P=8.5), influencing biodistribution and cell permeability [3]. These critical variations mean that selecting an alternative marker without direct experimental validation will compromise the specific capabilities for which CCI-103F was designed and validated.

Quantitative Differentiation of CCI-103F from Closest Analogs: A Head-to-Head Evidence Guide


Dual-Modality Hypoxia Detection: 19F MRS/MRI Plus IHC vs. Pimonidazole's IHC-Only Capability

CCI-103F is uniquely positioned as a dual-modality hypoxia marker, enabling both non-invasive in vivo 19F MRS/MRI and subsequent ex vivo IHC, a feature not available with pimonidazole. This is demonstrated in a landmark study by Kwock et al. where CCI-103F was administered to Dunning R3327-AT1-Matlylu tumor-bearing rats, and 19F MRS signal retention at 4 and 8 hours post-injection was correlated directly with immunohistochemical staining patterns consistent with hypoxic cell labeling [1]. In contrast, pimonidazole is exclusively an IHC marker and lacks the fluorine atoms for 19F detection [2].

Tumor Hypoxia 19F MRS Immunohistochemistry Multi-modal Imaging

Extended Plasma Half-Life: 28 Hours vs. Pimonidazole (5.1 h) for Sustained Hypoxia Labeling

CCI-103F exhibits a significantly extended plasma half-life of approximately 28 hours, compared to 5.1 ± 0.8 hours for pimonidazole HCl and 11.7 ± 2.7 hours for EF5 [1]. This 5.5-fold longer half-life than pimonidazole allows CCI-103F to act as a stable control marker for hypoxia over prolonged experimental windows, as demonstrated in a study comparing oral and intravenous pimonidazole in canine tumors, where intravenous CCI-103F served as the internal control [1].

Pharmacokinetics Plasma Half-Life Hypoxia Longitudinal Studies

High Partition Coefficient (P=20) vs. Pimonidazole (P=8.5) and FMISO (P=2.6) for Enhanced Tissue Penetration

The octanol/water partition coefficient of CCI-103F is P=20, which is more than double that of pimonidazole (P=8.5) and more than seven times greater than fluoromisonidazole (FMISO, P=2.6) [1]. This high lipophilicity, a consequence of its hexafluorinated structure, confers distinct biodistribution properties that are critical for applications requiring efficient passive cell membrane permeability and access to lipophilic tissue compartments, including potentially enhanced blood-brain barrier penetration.

Lipophilicity Partition Coefficient Biodistribution Blood-Brain Barrier

Validated Dual-Marker IHC Protocol with Non-Crossreacting Antisera for Dynamic Hypoxia Studies

CCI-103F and pimonidazole adducts can be independently detected in the same tissue section using non-crossreacting rabbit antisera, forming the basis for the commercially available Hypoxyprobe Gemini Kit [1]. This dual-marker approach has been quantitatively validated in canine tumors: binding of both markers in carcinomas and sarcomas is strongly correlated (r² = 0.97), with pimonidazole binding consistently exceeding CCI-103F binding by a factor ranging from 1.0 to 1.65 [2]. This known and consistent binding ratio is crucial for calculating hypoxic cell turnover in dual-marker studies.

Dual-Marker Non-Crossreacting Antisera Hypoxic Cell Turnover Combination IHC

Enhanced 19F MRS Signal Intensity: Six Magnetically Equivalent Fluorine Atoms Provide a 2-3x Signal Boost Over Standard Probes

CCI-103F is specifically designed with six magnetically equivalent fluorine atoms, which concentrate the entire 19F signal into a single MRS peak [1]. Each additional fluorine atom doubles the signal intensity, and magnetic equivalence prevents signal splitting [1]. In contrast, other fluorinated nitroimidazoles like EF5 or single-fluorine probes (e.g., SR-4554) suffer from lower signal intensity or multiple peaks, complicating quantification. This property was decisive in its development for non-invasive hypoxia assessment by 19F MRS and MRI [2].

19F MRS Signal-to-Noise Ratio Fluorine Probes Quantitative Imaging

Validated Tissue Pharmacokinetics: Selective Tumor Retention vs. Rapid Clearance from Normal Tissues

Dynamic MRS measurements in mouse tumor models (RIF-1 and SCCVII) reveal a favorable differential retention profile: CCI-103F has a plasma half-life of 41 min (in mice) but exhibits significantly longer retention in tumor tissue (47-129 min half-life in two tumor lines and liver), while normal tissues (muscle, brain) rapidly clear the compound [1]. This selective retention is the fundamental basis for the hypoxia-specific signal observed in non-invasive 19F MRS, as it ensures that background signal from unbound probe in well-oxygenated tissue washes out quickly, leaving only the adduct-bound probe in hypoxic regions.

Biodistribution Tumor Retention MRS Normal Tissue Clearance

Optimal Procurement Scenarios for CCI-103F: Application-Driven Selection Criteria


Non-Invasive Longitudinal Monitoring of Tumor Hypoxia and Reoxygenation

When a research protocol requires serial, non-invasive measurements of tumor hypoxia over time (e.g., before and after radiation or anti-angiogenic therapy), CCI-103F's 19F MRS capability is essential. Its high signal-to-noise ratio from six equivalent fluorine atoms and prolonged tissue retention allow for repeated imaging sessions without repeated invasive biopsies, a clear advantage over IHC-only markers like pimonidazole [1].

Dual-Marker Immunohistochemistry for Hypoxic Cell Turnover or Treatment Response Studies

For experiments designed to measure dynamic changes in hypoxia—such as tracking hypoxic cell turnover or quantifying the spatial shift in hypoxia after an intervention—the validated CCI-103F/pimonidazole dual-marker approach is the established method. The use of non-crossreacting antisera and the known binding ratio (1.0-1.65x more pimonidazole binding) allow for confident, quantitative interpretation of sequential hypoxia events from a single tissue section [2].

Studies Requiring a Hypoxia Marker with High Lipophilicity for Brain or Lipid-Rich Tumor Microenvironments

When the target tissue is the brain or a tumor with a high lipid content, CCI-103F's high partition coefficient (P=20, compared to P=8.5 for pimonidazole and P=2.6 for FMISO) may provide a pharmacokinetic advantage. This property, combined with its extended plasma half-life, makes it a rational choice for studies where penetration into and retention within lipophilic tissue compartments is a critical requirement [3].

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